N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Description
N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure includes a bicyclo[2.2.1]heptane moiety, a thiazole ring, and a pyrrolo[1,2-a]imidazole core, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c21-24(22,15-8-17-14-2-1-5-20(14)15)19-16-18-13(9-23-16)12-7-10-3-4-11(12)6-10/h8-12H,1-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXBNPQIEWKUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)S(=O)(=O)NC3=NC(=CS3)C4CC5CCC4C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclo[2.2.1]heptane derivative, which is then functionalized to introduce the thiazole ring. This is followed by the construction of the pyrrolo[1,2-a]imidazole core. Key steps include:
Formation of the Bicyclo[2.2.1]heptane Derivative: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Thiazole Ring Introduction: This step often involves the reaction of the bicyclo[2.2.1]heptane derivative with thioamides or thioureas under oxidative conditions.
Construction of the Pyrrolo[1,2-a]imidazole Core: This is typically done via cyclization reactions involving appropriate precursors such as aminoimidazoles and α,β-unsaturated carbonyl compounds.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for key steps, solvent recycling, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bicyclo[2.2.1]heptane moiety can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of base.
Cyclization: Acid or base catalysis depending on the specific reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced bicyclo[2.2.1]heptane derivatives.
Substitution: Various substituted sulfonamides.
Cyclization: Polycyclic compounds with enhanced biological activity.
Scientific Research Applications
N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, particularly as a CXCR2 antagonist.
Biological Studies: Used in studies to understand the role of chemokine receptors in inflammation and cancer metastasis.
Chemical Biology: Serves as a tool compound to study protein-ligand interactions and signal transduction pathways.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting chemokine receptors.
Mechanism of Action
The compound exerts its effects primarily through antagonism of the CXCR2 receptor . CXCR2 is a G-protein coupled receptor involved in the chemotaxis of neutrophils and other immune cells. By blocking this receptor, the compound can inhibit the migration of these cells, thereby reducing inflammation and potentially preventing cancer metastasis. The molecular targets include the CXCR2 receptor and associated signaling pathways such as the MAPK/ERK pathway.
Comparison with Similar Compounds
Similar Compounds
AZD5069: Another CXCR2 antagonist currently in clinical trials for cancer treatment.
Danirixin: A CXCR2 antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).
Reparixin: A CXCR1/2 antagonist with applications in reducing inflammation and cancer metastasis.
Uniqueness
N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is unique due to its specific bicyclic structure, which imparts high selectivity and potency towards the CXCR2 receptor. This structural feature distinguishes it from other CXCR2 antagonists, potentially offering better pharmacokinetic properties and reduced off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
